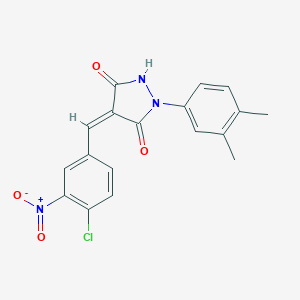![molecular formula C28H24BrCl2NO5 B301943 (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301943.png)
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as BR-DIMBOA, is a synthetic compound that has gained attention due to its potential applications in scientific research. BR-DIMBOA is a derivative of the natural compound DIMBOA, which is found in maize plants and has been shown to have anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have potential applications in scientific research, particularly in the fields of cancer and inflammation. Studies have demonstrated that (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood, but studies suggest that it may act through multiple pathways. One proposed mechanism is that (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the NF-κB pathway, which is involved in the regulation of inflammatory responses. Another proposed mechanism is that (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Additionally, (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have demonstrated that (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid reduces inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is that it is a synthetic compound, which allows for greater control over its properties and purity compared to natural compounds. Additionally, (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have low toxicity in vitro and in vivo studies. However, one limitation of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One direction is to further elucidate its mechanism of action, which may lead to the development of more targeted therapies. Additionally, studies could investigate the potential of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid as a therapeutic agent for other inflammatory conditions, such as asthma and inflammatory bowel disease. Finally, studies could explore the potential of (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid as a chemopreventive agent for various types of cancer.
Métodos De Síntesis
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized through a multi-step process starting from 2,4-dichlorobenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride, which is then reacted with 5-bromo-2-hydroxybenzaldehyde to form the intermediate aldehyde. The aldehyde is then reacted with the amine group of 10-hydroxy-9-acridinecarboxylic acid to form the final product, (9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
Propiedades
Nombre del producto |
(9-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Fórmula molecular |
C28H24BrCl2NO5 |
Peso molecular |
605.3 g/mol |
Nombre IUPAC |
2-[9-[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C28H24BrCl2NO5/c29-16-8-10-24(37-14-15-7-9-17(30)12-19(15)31)18(11-16)26-27-20(3-1-5-22(27)33)32(13-25(35)36)21-4-2-6-23(34)28(21)26/h7-12,26H,1-6,13-14H2,(H,35,36) |
Clave InChI |
WBAPBFSQOKCHKD-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)C(=O)C1 |
SMILES canónico |
C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=C(C=CC(=C4)Br)OCC5=C(C=C(C=C5)Cl)Cl)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(4-ethoxy-1-naphthyl)methylene]-5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301860.png)


![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)


![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301882.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B301890.png)